molecular formula C15H14O3 B1683895 beta-Lapachone CAS No. 4707-32-8

beta-Lapachone

Cat. No. B1683895
CAS RN: 4707-32-8
M. Wt: 242.27 g/mol
InChI Key: QZPQTZZNNJUOLS-UHFFFAOYSA-N
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Patent
US06458974B1

Procedure details

Into a 1,000 ml beaker containing sulfuric acid (300 ml), lapachol (30 g, 0.124 mol) was added in portions slowly over 5 minutes at room temperature while stirring vigorously. After addition, the dark mixture was stirred for an additional 30 min and then poured into ice water (800 g) with manual stirring in a 2,000 ml beaker. The mixture was transferred into a 2,000 ml separatory funnel and extracted twice with toluene (600 ml and 400 ml). The toluene phases were pooled and washed successively with 1% aqueous sodium chloride (800 ml), 1% aqueous sodium bicarbonate (400 ml) and 1% aqueous sodium chloride (800 ml), and then dried with sodium sulfate (50 g). After filtration, the filtrate was evaporated to dryness by Rotovap and then ethanol (300 ml) was added for co-evaporation to completely remove residual toluene. The residue was dissolved in 75% ethanol or absolute ethanol, preferably absolute ethanol (ethanol/water, 3:1, 300 ml) with heating in an 80° C. water bath, then was filtered and cooled to 4° C. slowly. Pure β-lapachone was isolated by filtration, then washed with cold 75% ethanol (4° C., 100 ml), dried under vacuum, packed under Argon atmosphere and stored at −20° C. in the dark.
[Compound]
Name
ice water
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:18])=[CH:3][CH2:4][C:5]1[C:15](=[O:16])[C:14]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:7](=[O:8])[C:6]=1[OH:17]>S(=O)(=O)(O)O>[CH3:1][C:2]1([CH3:18])[O:16][C:15]2[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[C:7]([C:6](=[O:17])[C:5]=2[CH2:4][CH2:3]1)=[O:8]

Inputs

Step One
Name
ice water
Quantity
800 g
Type
reactant
Smiles
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
CC(=CCC1=C(C(=O)C=2C=CC=CC2C1=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions slowly over 5 minutes at room temperature
Duration
5 min
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the dark mixture was stirred for an additional 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring in a 2,000 ml beaker
CUSTOM
Type
CUSTOM
Details
The mixture was transferred into a 2,000 ml separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted twice with toluene (600 ml and 400 ml)
WASH
Type
WASH
Details
washed successively with 1% aqueous sodium chloride (800 ml), 1% aqueous sodium bicarbonate (400 ml) and 1% aqueous sodium chloride (800 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate (50 g)
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness by Rotovap
ADDITION
Type
ADDITION
Details
ethanol (300 ml) was added for co-evaporation to completely remove residual toluene
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 75% ethanol
FILTRATION
Type
FILTRATION
Details
was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 4° C. slowly

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC2=C(O1)C=3C=CC=CC3C(=O)C2=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.